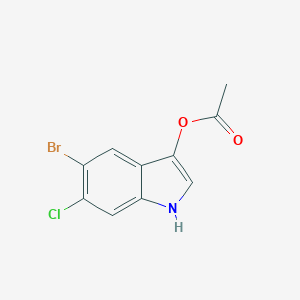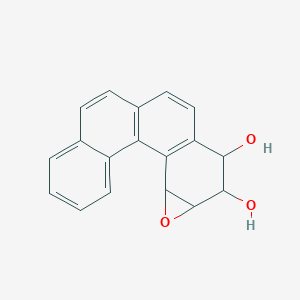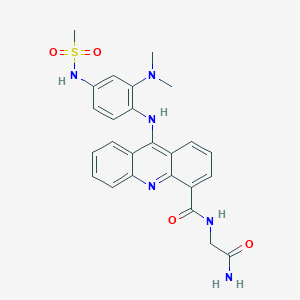
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as Acrizanib, is a kinase inhibitor that has been found to have promising results in cancer treatment and other diseases. In
作用机制
The mechanism of action of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves the inhibition of the VEGFR-2 and PDGFR-β receptors. These receptors play a crucial role in angiogenesis, the process by which new blood vessels are formed. By inhibiting these receptors, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- prevents the growth and spread of cancer cells.
生化和生理效应
The biochemical and physiological effects of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include the inhibition of angiogenesis, which leads to the suppression of tumor growth and metastasis. It has also been found to have anti-inflammatory effects and may have potential applications in the treatment of other diseases, such as rheumatoid arthritis and psoriasis.
实验室实验的优点和局限性
One of the advantages of using 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in lab experiments is its specificity for the VEGFR-2 and PDGFR-β receptors. This allows for targeted inhibition of angiogenesis and cancer cell growth. However, one limitation is that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- may have off-target effects, which could lead to unwanted side effects.
未来方向
For the research on 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- include further investigation into its potential applications in cancer treatment and other diseases. Studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Additionally, research could explore the use of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- in combination with other therapies to enhance its efficacy. Finally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for the VEGFR-2 and PDGFR-β receptors allows for targeted inhibition of angiogenesis and cancer cell growth. However, further research is needed to fully understand the mechanism of action and potential side effects of this compound.
合成方法
The synthesis of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- involves a multi-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with dimethylamine to form 2-(dimethylamino)-4-nitroaniline. This is then reacted with 2-bromo-4-(methylsulfonyl)aniline to form 2-(dimethylamino)-4-(methylsulfonyl)-N-(4-nitrophenyl)aniline. The final step involves the reaction of this intermediate with 4-acridinecarboxylic acid to form 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)-.
科学研究应用
The scientific research applications of 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- are diverse. One of the most promising applications is in cancer treatment. Studies have shown that 4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- inhibits the growth of cancer cells by targeting the VEGFR-2 and PDGFR-β receptors. It has also been found to have anti-tumor effects in various types of cancer, including lung cancer, breast cancer, and prostate cancer.
属性
CAS 编号 |
106521-52-2 |
|---|---|
产品名称 |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4-((methylsulfonyl)amino)phenyl)amino)- |
分子式 |
C25H26N6O4S |
分子量 |
506.6 g/mol |
IUPAC 名称 |
N-(2-amino-2-oxoethyl)-9-[2-(dimethylamino)-4-(methanesulfonamido)anilino]acridine-4-carboxamide |
InChI |
InChI=1S/C25H26N6O4S/c1-31(2)21-13-15(30-36(3,34)35)11-12-20(21)29-23-16-7-4-5-10-19(16)28-24-17(23)8-6-9-18(24)25(33)27-14-22(26)32/h4-13,30H,14H2,1-3H3,(H2,26,32)(H,27,33)(H,28,29) |
InChI 键 |
VZLAJLDAKVXFNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
规范 SMILES |
CN(C)C1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C(=O)NCC(=O)N |
其他 CAS 编号 |
106521-52-2 |
同义词 |
4-Acridinecarboxamide, N-(2-amino-2-oxoethyl)-9-((2-(dimethylamino)-4- ((methylsulfonyl)amino)phenyl)amino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





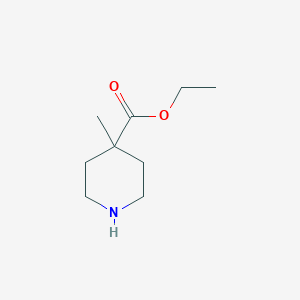
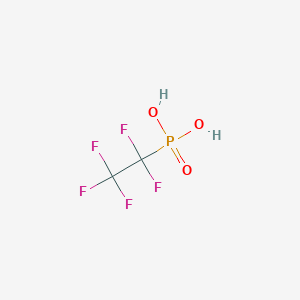
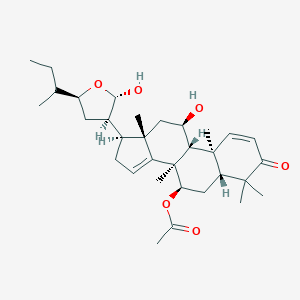
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B33831.png)
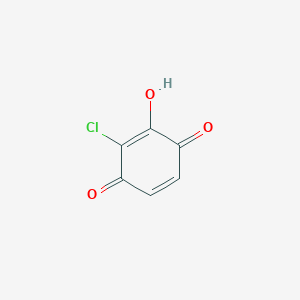

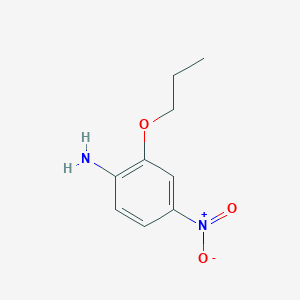
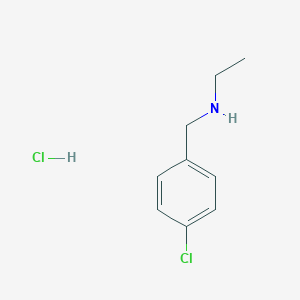
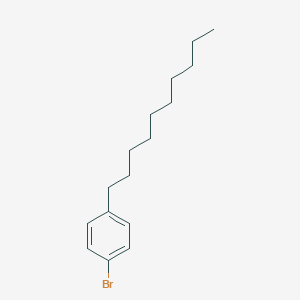
![1,5,6-trimethyl-2H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B33842.png)
